6-Methyl-acridone
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Overview
Description
6-Methyl-acridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with a nitrogen atom at the 10th position and a carbonyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-acridone typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the heterologous expression of plant type III polyketide synthase in Escherichia coli. This method involves the transformation of acridone synthase and anthraniloyl-CoA ligase genes into E. coli, leading to the synthesis of acridone derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated acridone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridone derivatives.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, Alzheimer’s, and malaria.
Industry: Utilized as a dye and fluorescent material for visualization of biomolecules
Mechanism of Action
The mechanism of action of 6-Methyl-acridone involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase and telomerase enzymes. This intercalation disrupts the replication and transcription processes, leading to cell death. Additionally, this compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
Acronycine: A pyranoacridone alkaloid with antitumor properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity
Uniqueness of 6-Methyl-acridone
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other acridone derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
InChI Key |
MFWDQDXQUXODPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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